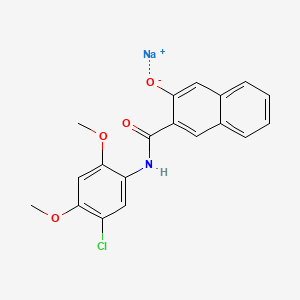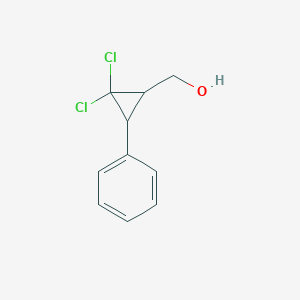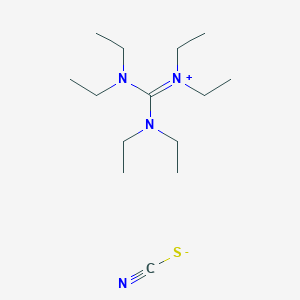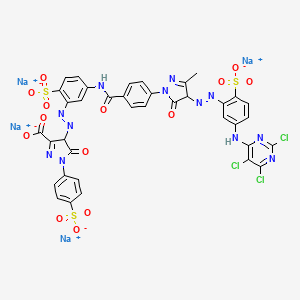
6-Methyl-2,3-dihydro-2-phenyl-1H-1,3,2-benzothiazaphosphole-2-sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-2,3-dihydro-2-phenyl-1H-1,3,2-benzothiazaphosphole-2-sulfide is a complex organic compound that belongs to the class of benzothiazaphosphole derivatives This compound is characterized by its unique structure, which includes a benzothiazole ring fused with a phosphole ring and a sulfide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2,3-dihydro-2-phenyl-1H-1,3,2-benzothiazaphosphole-2-sulfide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality production.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-2,3-dihydro-2-phenyl-1H-1,3,2-benzothiazaphosphole-2-sulfide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or phosphines.
Wissenschaftliche Forschungsanwendungen
6-Methyl-2,3-dihydro-2-phenyl-1H-1,3,2-benzothiazaphosphole-2-sulfide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 6-Methyl-2,3-dihydro-2-phenyl-1H-1,3,2-benzothiazaphosphole-2-sulfide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzothiazaphosphole derivatives and related heterocyclic compounds. Examples include:
- 2,3-Dihydro-1H-indene
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- Bis(5,6-difluoro-3-oxo-2,3-dihydro-1H-indene-2,1-diylidene) di-malononitrile
Uniqueness
6-Methyl-2,3-dihydro-2-phenyl-1H-1,3,2-benzothiazaphosphole-2-sulfide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzothiazole ring, phosphole ring, and sulfide group sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.
Eigenschaften
CAS-Nummer |
73713-81-2 |
|---|---|
Molekularformel |
C13H12NPS2 |
Molekulargewicht |
277.3 g/mol |
IUPAC-Name |
6-methyl-2-phenyl-2-sulfanylidene-3H-1,3,2λ5-benzothiazaphosphole |
InChI |
InChI=1S/C13H12NPS2/c1-10-7-8-12-13(9-10)17-15(16,14-12)11-5-3-2-4-6-11/h2-9H,1H3,(H,14,16) |
InChI-Schlüssel |
SGNNWCGXIXCYNI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)NP(=S)(S2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(1R)-5,6-Dimethylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B14455204.png)








